molecular formula C19H21N5OS B2941620 N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-03-4

N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2941620
CAS No.: 894062-03-4
M. Wt: 367.47
InChI Key: AGYVVQNDZIZEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic chemical compound featuring a hybrid molecular architecture that incorporates two privileged scaffolds in medicinal chemistry: the [1,2,4]triazolo[4,3-b]pyridazine ring system and an acetamide linkage. The 1,2,4-triazole nucleus is a well-known pharmacophore, recognized for its significant dipole moment, capacity for hydrogen bonding, and remarkable metabolic stability, which collectively facilitate high-affinity interactions with diverse biological targets . This scaffold is an integral component of numerous clinically approved drugs across various therapeutic classes, including antifungal agents (e.g., fluconazole), anticancer treatments (e.g., anastrozole), and central nervous system active drugs (e.g., alprazolam) . Furthermore, the broader class of nitrogen-containing heterocycles is a cornerstone of modern pharmaceuticals, constituting the backbone of over 60% of all unique, small-molecule drugs . The specific [1,2,4]triazolo[4,3-b]pyridazine core present in this compound is a fused bicyclic system of high interest in drug discovery. Hybrid structures like this one, which combine a triazole with a pyridazine, are frequently explored for their potential to yield novel bioactive molecules. Researchers investigate such compounds for a wide spectrum of pharmacological activities, which may include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects, based on the established profiles of its constituent heterocycles . The structure also contains a thioether linkage and a cyclohexyl-acetamide moiety, which can be critical for modulating the compound's physicochemical properties, such as lipophilicity and metabolic clearance, and for engaging in specific interactions with enzyme binding sites. This product is intended for research purposes only, providing scientists with a high-quality chemical tool for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the investigation of new biological mechanisms. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-18(20-15-9-5-2-6-10-15)13-26-19-22-21-17-12-11-16(23-24(17)19)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYVVQNDZIZEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of phenylpyridazines. It features a triazolo[4,3-b]pyridazine core that is substituted with both a phenyl group and a cyclohexyl moiety.

Basic Information

  • CAS Number: While search results show similar CAS numbers 894062-03-4 and 852372-65-7 for compounds with a triazolo[4,3-b]pyridazine core, they may refer to related but distinct molecules.
  • Molecular Formula: C19H21N5OS
  • Molecular Weight: 367.5

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase pim-1. The compound interacts with its target, the Serine/threonine-protein kinase pim-1, by binding to its active site. Given its target, it is likely involved in pathways related to cell cycle progression and apoptosis. Given its target, it is likely that the compound could influence cell cycle progression and apoptosis.

Preparation Methods

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core, which can be achieved through cyclization reactions involving hydrazine and appropriate precursors. On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity, potentially through the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions, and continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide information that allows for potential applications to be inferred.

  • PI3K-C2α Inhibition: Pteridinones, which share structural similarities with the title compound, have demonstrated potential as novel chemotypes for PI3K-C2α inhibition .
  • Anticancer Activity: Triazole hybrids have been investigated for anticancer activity, showing promising results against breast and liver cancer cells . The exploration of this compound in this area may yield interesting results .
  • Inhibition of Serine/threonine-protein kinase pim-1: this compound is likely involved in pathways related to cell cycle progression and apoptosis. Given its target, it is likely that the compound could influence cell cycle progression and apoptosis.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exerts its effects involves the interaction with specific molecular targets. It acts as a dual inhibitor of c-Met and Pim-1, which are involved in cell proliferation and survival pathways. By inhibiting these targets, the compound can induce apoptosis and inhibit tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Triazolo-Pyridazin Derivatives

  • Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide):
    This compound shares the triazolo[4,3-b]pyridazin core but replaces the phenyl group with a methyl-substituted phenyl ring. It exhibits functional inhibition of Lin28 proteins, with applications in regenerative medicine . In contrast, the cyclohexyl group in the target compound may improve metabolic stability due to reduced oxidative metabolism .
  • N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide (CAS: 868968-98-3):
    Features a pyridinyl substituent on the triazolo ring and a tetrahydrofuran-derived oxolanylmethyl group. The polar oxolane moiety likely enhances solubility compared to the cyclohexyl group in the target compound .

Thiadiazole and Thiazole Analogs

  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide :
    Replaces the pyridazin ring with a thiadiazole system. This analog shows potent CDK5/p25 inhibition (IC50 = 42 ± 1 nM), suggesting that sulfur-rich heterocycles enhance kinase binding affinity . The target compound’s pyridazin core may reduce off-target effects compared to thiadiazole derivatives.

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Name Core Structure Substituents Molecular Weight IC50 (nM) Key Feature
Target Compound Triazolo[4,3-b]pyridazin Phenyl, cyclohexylthioacetamide ~367.4* N/A High lipophilicity
Lin28-1632 Triazolo[4,3-b]pyridazin 3-Methylphenyl, methylacetamide ~325.3 N/A Lin28 inhibition
N-(2-oxolanylmethyl)-... Triazolo[4,3-b]pyridazin 3-Pyridinyl, oxolanylmethyl 367.4 N/A Enhanced solubility
CDK5/p25 Inhibitor Triazolo[3,4-b]thiadiazole Phenyl, methylthiophene ~420.5 42 ± 1 Kinase inhibition

*Estimated based on analogs in .

Key Observations:

Bioactivity : Thiadiazole analogs (e.g., CDK5/p25 inhibitor) show lower IC50 values, but pyridazin cores may offer better selectivity .

Synthetic Accessibility : Thioglycolic acid-mediated routes (as in ) are scalable for triazolo-pyridazin derivatives, whereas thiadiazole synthesis requires hazardous reagents .

Biological Activity

N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that exhibits significant biological activity, particularly in relation to cancer treatment and enzyme inhibition. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of phenylpyridazines and features a complex structure that includes a cyclohexyl group and a triazolo[4,3-b]pyridazine core. Its molecular formula is C19H21N5O2C_{19}H_{21}N_{5}O_{2} with a molecular weight of 351.4 g/mol .

Target Protein: The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in regulating cell cycle progression and apoptosis .

Mode of Action: The compound binds to the active site of pim-1, inhibiting its activity. This inhibition can lead to altered cell cycle dynamics and promote apoptotic pathways in cancer cells .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies: In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines including MCF7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer). The IC50 values ranged from 7.01 µM to 14.31 µM across different cell lines .
  • Mechanistic Insights: The compound was shown to induce G2/M cell cycle arrest and promote apoptosis in treated cells. This was evidenced by increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

Enzyme Inhibition

The compound also demonstrates enzyme inhibition properties:

  • It has been reported to inhibit topoisomerase II activity, which is essential for DNA replication and repair processes. This inhibition contributes to its anticancer effects by preventing cancer cells from successfully completing the cell cycle .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with potential for good bioavailability. However, detailed studies on its metabolism and excretion are still required to fully understand its pharmacokinetic behavior .

Case Studies

Case Study 1: In vitro Efficacy Against Cancer Cells
In a controlled laboratory setting, this compound was tested against multiple human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations .

Case Study 2: Mechanistic Exploration
A series of experiments aimed at elucidating the mechanism of action revealed that the compound not only inhibited pim-1 but also affected downstream signaling pathways associated with cell survival and proliferation. This suggests potential utility in combination therapies targeting multiple pathways in cancer treatment .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves two key steps:

Formation of the triazolopyridazine core : Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic or basic conditions. For example, highlights the use of ethyl 2-(benzamido)-2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate as an intermediate, synthesized via aminolysis and alkylation .

Thioether linkage introduction : Reaction of the triazolopyridazine intermediate with N-cyclohexyl-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
Critical factors :

  • Solvent choice : DMF or THF improves solubility of intermediates.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
  • Temperature : Elevated temperatures (70–90°C) favor thioether bond formation but may degrade heat-sensitive substituents.
    Yields range from 45% to 68%, depending on purity of intermediates and reaction monitoring (TLC/HPLC) .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm cyclohexyl, phenyl, and triazolopyridazine moieties. For example, the thioacetamide proton (-S-CH₂-CO-) appears as a singlet at δ 3.8–4.2 ppm .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the planarity of the triazolopyridazine ring and torsion angles of the cyclohexyl group (e.g., used X-ray to validate similar structures) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 438.12 for C₂₁H₂₂N₆OS₂) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps (≈4.2 eV), indicating potential reactivity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial screening : Follow protocols in , using agar diffusion assays against S. aureus (Gram-positive) and E. coli (Gram-negative) at concentrations of 10–100 µg/mL .
  • Cytotoxicity : MTT assays on HEK-293 cells to determine IC₅₀ values, with doxorubicin as a positive control.
  • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR tyrosine kinase) using fluorescence-based assays .

Advanced Research Questions

Q. How can reaction mechanisms for triazolopyridazine formation be validated experimentally?

  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the triazole ring via NMR .
  • Kinetic studies : Monitor intermediates by HPLC to identify rate-determining steps. For example, observed a pseudo-first-order dependence on pyridazine precursors .
  • DFT simulations : Compare activation energies of proposed pathways (e.g., [3+2] cycloaddition vs. stepwise condensation) .

Q. How can structural modifications improve solubility without compromising bioactivity?

  • Derivatization strategies :
    • Replace cyclohexyl with morpholine (increases water solubility; shows similar modifications improved bioavailability) .
    • Introduce sulfonate groups at the phenyl ring (enhances ionic character) .
  • Evaluation : Measure logP (octanol-water partition coefficient) via shake-flask method. Target logP <3 for improved aqueous solubility .

Q. How to resolve contradictions in biological data across studies?

Case example : Discrepancies in antimicrobial activity (e.g., reports MIC = 25 µg/mL for S. aureus, while another study finds MIC = 50 µg/mL). Resolution steps :

Standardize protocols : Ensure consistent inoculum size (1×10⁸ CFU/mL) and culture media (Mueller-Hinton agar).

Control variables : Test compound purity (HPLC ≥95%) and solvent (DMSO concentration <1%).

Statistical analysis : Apply ANOVA to compare datasets; outliers may indicate assay-specific interference (e.g., serum proteins in broth dilution assays) .

Methodological Challenges

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Key issues :
    • Exothermic reactions : Use jacketed reactors with temperature control to prevent decomposition during thioether bond formation.
    • Purification : Switch from column chromatography (lab-scale) to recrystallization (e.g., ethanol/water mixtures) for large batches .
  • Yield optimization : achieved 72% yield in scaled-up reactions by optimizing stoichiometry (1:1.2 ratio of triazolopyridazine to chloroacetamide) .

Q. How to validate computational docking predictions for target binding?

  • Experimental cross-check : Perform SPR (surface plasmon resonance) to measure binding affinity (KD) to proposed targets (e.g., EGFR kinase).
  • Mutagenesis studies : Modify key residues in the target protein’s active site (e.g., Lys721 in EGFR) and assess changes in inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.